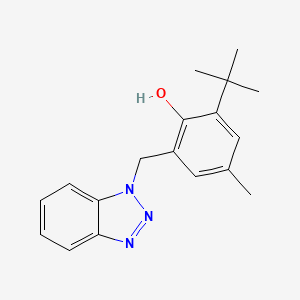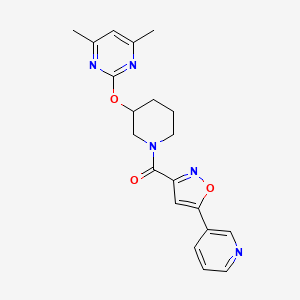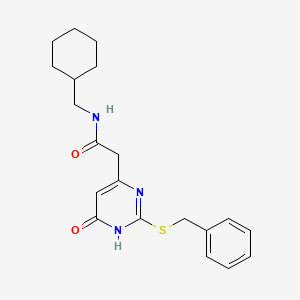![molecular formula C16H14N6O4 B2769210 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396814-97-3](/img/structure/B2769210.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C16H14N6O4 and its molecular weight is 354.326. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Activity
The compound has been the focus of studies aimed at synthesizing derivatives with potential antioxidant activities. For instance, George et al. (2010) explored the synthesis of various derivatives through the Biginelli reaction and subsequent reactions to produce compounds with characterized antioxidant activity. The findings suggest that modifications of the core structure can significantly impact the antioxidant potential of the derivatives, which is crucial for developing therapeutic agents with enhanced efficacy and reduced toxicity (George, Sabitha, Kumar, & Ravi, 2010).
Chemical Reactions and Derivatives
Research into the reactions and derivatives of related urea compounds has been conducted to understand their potential applications further. Papadopoulos (1984) studied the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, revealing pathways to synthesize novel compounds with potentially diverse applications (Papadopoulos, 1984). Similarly, Ram et al. (1984) synthesized 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating antifilarial activity against specific parasites, indicating the compound's potential as a basis for developing new antiparasitic treatments (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).
Antimicrobial and Cytotoxicity Studies
Shankar et al. (2017) synthesized novel derivatives and evaluated their anti-microbial activity and cytotoxicity, showcasing the compound's versatility in generating derivatives with significant biological activities. This research highlights the potential of such compounds in developing new antimicrobial agents and understanding their cytotoxic effects, which is crucial for designing drugs with specific target profiles (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Catalytic Oxidative Carbonylation
Mancuso et al. (2015) explored the catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones, demonstrating the compound's role in synthesizing high-value molecules from simple building blocks. This research underscores the compound's utility in organic synthesis and its potential applications in pharmaceuticals and materials science (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4/c1-21-16(24)22(20-19-21)12-5-2-10(3-6-12)17-15(23)18-11-4-7-13-14(8-11)26-9-25-13/h2-8H,9H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHCBAZWWEKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2769127.png)
![2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B2769128.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone](/img/structure/B2769129.png)
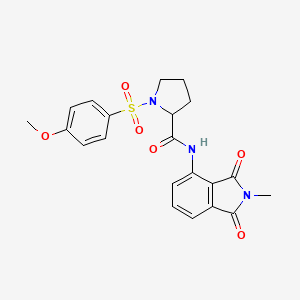

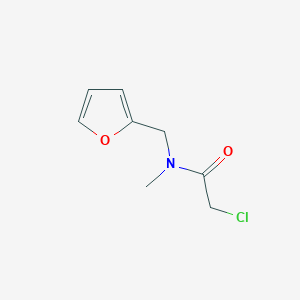
![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)
![2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2769137.png)
